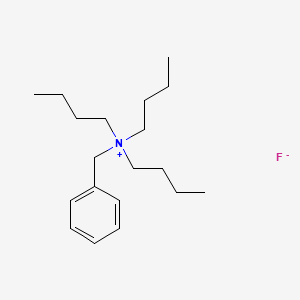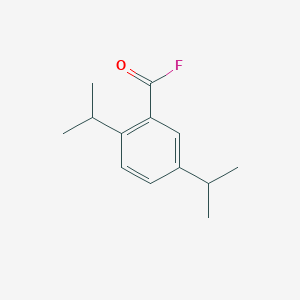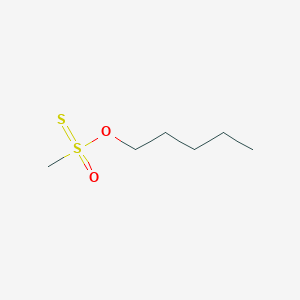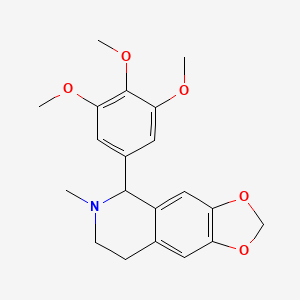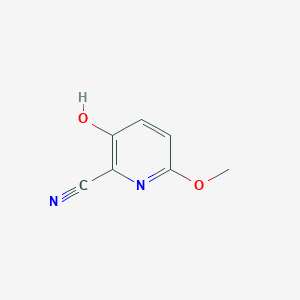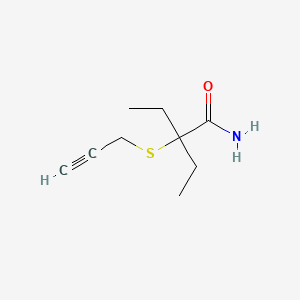![molecular formula C9H8N4O5 B13952307 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol CAS No. 56667-05-1](/img/structure/B13952307.png)
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is a chemical compound known for its unique structure and reactivity. It contains a dinitrophenyl group, an amino group, an isocyano group, and a hydroxyl group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol typically involves the reaction of 2,4-dinitroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitroaniline+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amino groups, resulting in compounds like 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted urea or carbamate derivatives.
科学研究应用
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways:
Molecular Targets: Enzymes, proteins, and nucleophiles.
Pathways Involved: The compound can act as an inhibitor or activator of enzymatic reactions, depending on the specific target and conditions.
相似化合物的比较
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA):
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA): A derivative of FDAA, used for improved chiral separation in chromatography.
Uniqueness
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in various fields of research highlight its distinct properties compared to similar compounds.
属性
CAS 编号 |
56667-05-1 |
|---|---|
分子式 |
C9H8N4O5 |
分子量 |
252.18 g/mol |
IUPAC 名称 |
1-(2,4-dinitroanilino)-1-isocyanoethanol |
InChI |
InChI=1S/C9H8N4O5/c1-9(14,10-2)11-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,11,14H,1H3 |
InChI 键 |
KXYIWPWIPDXTEX-UHFFFAOYSA-N |
规范 SMILES |
CC(NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])([N+]#[C-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


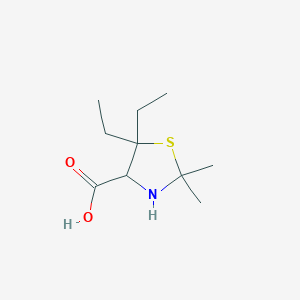

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
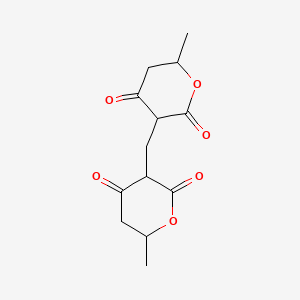
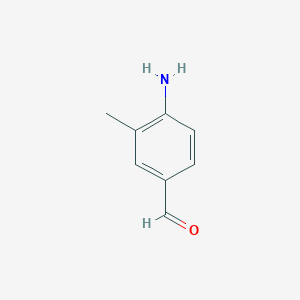
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)
